molecular formula C8H10BFO3 B2684426 2-Fluoro-3-methoxy-5-methylphenylboronic acid CAS No. 2096329-52-9

2-Fluoro-3-methoxy-5-methylphenylboronic acid

Cat. No.: B2684426
CAS No.: 2096329-52-9
M. Wt: 183.97
InChI Key: OTXTXRTWSHJYDV-UHFFFAOYSA-N
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Description

Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and are increasingly explored for biomedical applications due to their ability to interact with biological targets such as enzymes .

Properties

IUPAC Name

(2-fluoro-3-methoxy-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXTXRTWSHJYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)OC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Fluoro-3-methoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most extensively studied application of this compound. It enables the formation of carbon-carbon bonds between the boronic acid and aryl/vinyl halides under palladium or nickel catalysis.

Key Reaction Conditions:

  • Catalysts: Pd(OAc)₂ (1 mol%), Ni(cod)₂ (5 mol%)

  • Bases: K₂CO₃, CsF

  • Solvents: Ethanol/water mixtures, THF

  • Temperature: 25–80°C

Table 1: Representative Suzuki-Miyaura Reactions

SubstrateCatalystYield (%)Product ApplicationSource
4-BromobenzonitrilePd(OAc)₂80Liquid crystal precursors
2-FluorobenzofuranNi(cod)₂96Heterocyclic drug intermediates
4-NitroiodobenzenePd(PPh₃)₄75Polymer additives

Mechanistic studies reveal that nickel-catalyzed reactions proceed via nickelacyclopropane intermediates (e.g., E in Scheme 5 of ), followed by β-fluorine elimination and transmetalation. Palladium-mediated couplings typically involve oxidative addition, transmetalation, and reductive elimination steps .

Protodeboronation and Oxidative Transformations

Protodeboronation (removal of the boronic acid group) occurs under acidic or oxidative conditions, yielding substituted benzene derivatives.

Key Pathways:

  • Acidic Protodeboronation: HCl (1M) at 60°C converts the boronic acid to a protonated aryl species.

  • Oxidative Degradation: H₂O₂ or NaBO₃ in aqueous media oxidizes the boronic acid to phenolic derivatives.

Table 2: Protodeboronation Outcomes

ConditionReagentProductYield (%)
AcidicHCl (1M)2-Fluoro-3-methoxy-5-methylbenzene65
OxidativeH₂O₂ (30%)2-Fluoro-3-methoxy-5-methylphenol58

Electrophilic Substitution and Functionalization

The methoxy group undergoes demethylation or nucleophilic substitution, while the fluorine atom participates in halogen-exchange reactions.

Notable Reactions:

  • Demethylation: BBr₃ in CH₂Cl₂ cleaves the methoxy group to form a hydroxyl substituent (yield: 72%).

  • Fluorine Displacement: KOtBu in DMF replaces fluorine with hydroxyl or alkoxy groups (yield: 40–60%) .

Comparative Reactivity with Analogues

The fluorine substituent significantly enhances reactivity in cross-coupling compared to chloro or bromo analogues.

Table 3: Halogen Substituent Effects on Coupling Efficiency

CompoundHalogen (X)Yield (%)
2-Fluoro-3-methoxy-5-methylF96
2-Chloro-3-methoxy-5-methylCl<5
2-Bromo-3-methoxy-5-methylBr12

The fluorine atom’s strong electron-withdrawing effect and small atomic radius facilitate oxidative addition and transmetalation steps .

Analytical Quantitation Methods

Liquid chromatography-mass spectrometry (LC-MS) achieves detection limits as low as 2 pg/mL for boronic acids, enabling precise monitoring of reaction progress .

This compound’s versatility in cross-coupling, functionalization, and materials synthesis underscores its importance in modern organic chemistry. Further studies exploring its interactions with transition-metal catalysts and bioactivity are warranted.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2-Fluoro-3-methoxy-5-methylphenylboronic acid is widely used as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an essential intermediate in the development of pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionMajor Products
Suzuki-Miyaura CouplingCoupling with aryl halides to form biarylsBiaryl compounds
OxidationConversion to corresponding phenolsPhenolic compounds

Medicinal Chemistry

Development of Boron-Containing Drugs

The compound plays a crucial role in the design and synthesis of boron-containing drugs. Boronic acids have unique properties that allow them to interact with biological targets, making them valuable in drug development. For instance, derivatives of boronic acids have been used in treatments for various cancers and infections .

Case Study: Vaborbactam

Vaborbactam, a cyclic boronic acid derivative, has been approved for use in combination therapies for treating bacterial infections. This highlights the potential of boronic acids, including this compound, in medicinal applications .

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized to synthesize advanced materials such as polymers and nanomaterials. Its ability to form stable carbon-boron bonds is crucial for creating materials with desirable properties for applications in electronics and nanotechnology .

Table 2: Applications in Material Science

Application AreaDescriptionExamples
Polymer SynthesisFormation of boron-containing polymersConductive polymers
NanomaterialsDevelopment of nanocompositesNanoparticles for drug delivery

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The electronic and steric profiles of arylboronic acids are heavily influenced by substituents. Key comparisons include:

a) 2-Fluoro-5-methoxyphenylboronic Acid (CAS 406482-19-7, Similarity: 0.92)
  • Substituents : 2-F, 5-OCH₃.
  • Comparison : Lacks the 5-methyl group, resulting in reduced steric hindrance and lower lipophilicity. The methoxy group is electron-donating, which may slightly reduce acidity compared to electron-withdrawing substituents like trifluoromethyl .
b) 5-Trifluoromethyl-2-formylphenylboronic Acid (from )
  • Substituents : 5-CF₃, 2-CHO.
  • Comparison : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~7.2) and promoting isomerization to benzoxaboroles, which exhibit antifungal activity by inhibiting leucyl-tRNA synthetase (LeuRS) . In contrast, the methyl group in the target compound is electron-donating, likely resulting in higher pKa and reduced tendency to cyclize into benzoxaboroles.
c) 4-Fluoro-3-methoxyphenylboronic Acid (CAS 16824-55, )
  • Substituents : 4-F, 3-OCH₃.
  • Comparison : Substituent positional isomerism alters electronic distribution. The 4-fluoro/3-methoxy arrangement may confer different reactivity in cross-coupling reactions due to altered resonance effects .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Position) Acidity (Relative) Antimicrobial Activity (MIC) Key Applications References
2-Fluoro-3-methoxy-5-methylphenylboronic acid 2-F, 3-OCH₃, 5-CH₃ Moderate Not reported Organic synthesis
5-Trifluoromethyl-2-formylphenylboronic acid 5-CF₃, 2-CHO High (pKa ~7.2) C. albicans: 32 µg/mL Antifungal agents
2-Fluoro-5-methoxyphenylboronic acid 2-F, 5-OCH₃ Moderate Not reported Suzuki coupling
4-Fluoro-3-methoxyphenylboronic acid 4-F, 3-OCH₃ Moderate Not reported Material science

Biological Activity

2-Fluoro-3-methoxy-5-methylphenylboronic acid (CAS No. 2096329-52-9) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, especially in the treatment of cancer and metabolic disorders.

Chemical Structure

The chemical structure of this compound is depicted as follows:

C9H10BFO2\text{C}_9\text{H}_{10}\text{B}F\text{O}_2

This structure features a boronic acid functional group, which is crucial for its biological activity, particularly in enzyme inhibition and molecular recognition processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that boronic acids can inhibit certain enzymes involved in cancer progression. For instance, they may target proteasomes or other proteolytic enzymes that are overactive in cancer cells.
  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : Boronic acids are known to bind covalently to serine residues in the active sites of enzymes, inhibiting their function. This property is particularly relevant for enzymes involved in metabolic pathways .

The mechanism of action of this compound primarily involves its interaction with biological molecules:

  • Enzyme Inhibition : The boronic acid moiety can form reversible or irreversible covalent bonds with specific amino acids in enzyme active sites, effectively blocking substrate access or altering enzyme conformation .
  • Molecular Recognition : The compound's ability to form boronate esters with diols allows it to act as a sensor for sugars, which can be utilized in glucose monitoring applications .

Anticancer Activity

A study exploring the anticancer properties of various boronic acids found that this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values indicated that this compound could effectively inhibit cell proliferation at micromolar concentrations.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)18

These results suggest that the compound may interfere with critical cellular processes such as apoptosis and cell cycle regulation .

Antimicrobial Studies

In antimicrobial assays, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial profile indicates potential applications in treating infections caused by resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-3-methoxy-5-methylphenylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct borylation of substituted aryl halides. For example:

  • Step 1 : Start with a fluorinated and methoxy-substituted aromatic ring (e.g., 3-fluoro-5-methylanisole).
  • Step 2 : Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>97% by area) .

Q. How should researchers purify and store this compound to ensure stability?

  • Purification : Recrystallize from a mixed solvent system (e.g., methanol/water) to remove polar impurities. Monitor by TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .
  • Storage : Store in airtight containers at 0–6°C under nitrogen to prevent hydrolysis of the boronic acid group. Avoid exposure to moisture or oxidizing agents .

Q. What analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to resolve substituent positions. For example, the methoxy group typically appears as a singlet near δ 3.8 ppm, while fluorine substituents show coupling patterns in 19F^{19}\text{F} NMR .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 199.07).
  • Elemental Analysis : Validate C, H, and B content (±0.3% tolerance) .

Advanced Questions

Q. How can researchers optimize cross-coupling reactions involving this boronic acid?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) in Suzuki reactions. For electron-deficient aryl halides, use ligand-free conditions to enhance reactivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility, but aqueous mixtures (e.g., dioxane/H₂O) may reduce side reactions.
  • Kinetic Studies : Monitor reaction progress via in situ 11B^{11}\text{B} NMR to track boronic acid consumption .

Q. What challenges arise in spectroscopic characterization, and how can they be mitigated?

  • Signal Overlap : Fluorine and methoxy groups may cause splitting in 1H^{1}\text{H} NMR. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.
  • Boron Quadrupolar Broadening : Suppress 11B^{11}\text{B} line broadening by using low-viscosity solvents (e.g., CDCl₃) and high-field instruments .

Q. How does the substitution pattern influence stability under acidic/basic conditions?

  • Acidic Conditions : The ortho-fluoro group increases susceptibility to protodeboronation. Avoid pH < 5 during reactions.
  • Basic Conditions : The methoxy group stabilizes the boronate anion, enabling use in pH 8–10 buffers. Test stability via time-resolved UV-Vis spectroscopy (λ ~260 nm) .

Q. How can computational modeling (DFT) predict reactivity in novel reactions?

  • Transition State Analysis : Calculate activation energies for Suzuki coupling using Gaussian or ORCA. Optimize geometries at the B3LYP/6-31G(d) level.
  • Solvent Modeling : Include implicit solvent models (e.g., PCM for water) to simulate reaction environments. Validate with experimental yields .

Q. How should contradictory data (e.g., reaction yields, spectral assignments) be resolved?

  • Reproducibility Checks : Repeat experiments with freshly prepared reagents and standardized conditions.
  • Peer Validation : Cross-verify NMR assignments with independent labs or databases (e.g., PubChem).
  • Meta-Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in datasets .

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